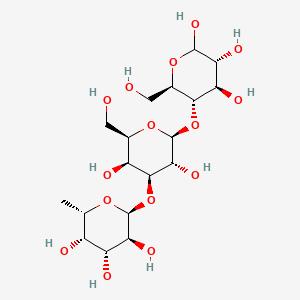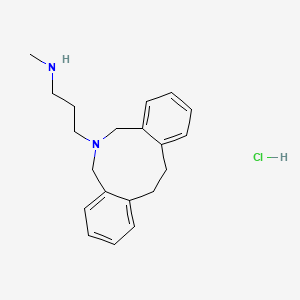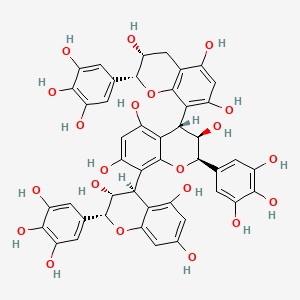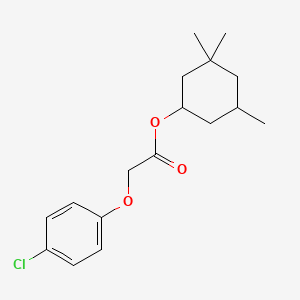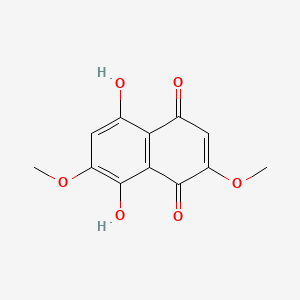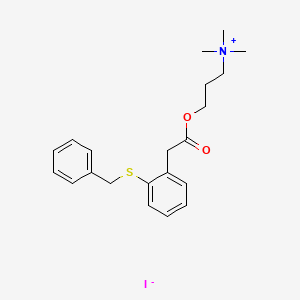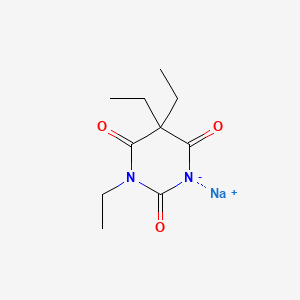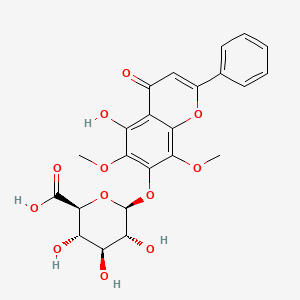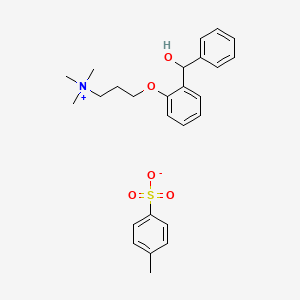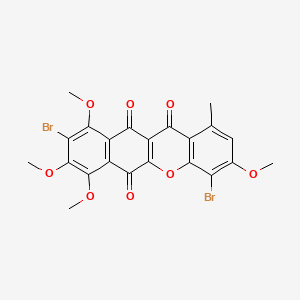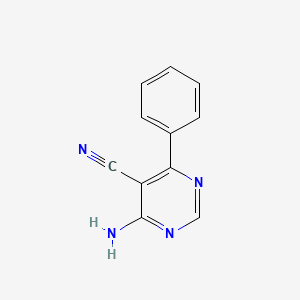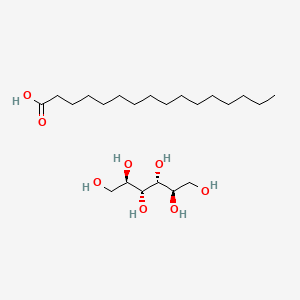
Hexadecanoic acid--hexitol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid–hexitol (1/1) typically involves the esterification of hexadecanoic acid with hexitol. The reaction is carried out by mixing hexadecanoic acid and hexitol in a 1:1 molar ratio and heating the mixture to a molten state. The reaction is often conducted under an inert atmosphere to prevent oxidation and other side reactions. The mixture is then cooled to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production of hexadecanoic acid–hexitol (1/1) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and selectivity. care must be taken to minimize the formation of by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanoic acid–hexitol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like sulfuric acid or Lewis acids.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic acid–hexitol (1/1) has several scientific research applications:
Chemistry: Used as a model compound in studying esterification and other organic reactions.
Biology: Investigated for its potential role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products .
Wirkmechanismus
The mechanism of action of hexadecanoic acid–hexitol (1/1) involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and affect signaling pathways. For example, hexadecanoic acid is known to interact with fatty acid receptors and influence lipid metabolism. Hexitol, being a sugar alcohol, can affect carbohydrate metabolism and osmotic balance .
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid–hexitol (1/1) can be compared with other similar compounds, such as:
Hexadecanoic acid–glycerol (1/1): Similar ester formed with glycerol instead of hexitol.
Hexadecanoic acid–sorbitol (1/1): Ester formed with sorbitol, another sugar alcohol.
Hexadecanoic acid–mannitol (1/1): Ester formed with mannitol, a different sugar alcohol.
Uniqueness
The presence of hexitol provides additional functional groups that can participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
1341-81-7 |
|---|---|
Molekularformel |
C22H46O8 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
hexadecanoic acid;(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C16H32O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-1-3(9)5(11)6(12)4(10)2-8/h2-15H2,1H3,(H,17,18);3-12H,1-2H2/t;3-,4-,5-,6-/m.1/s1 |
InChI-Schlüssel |
NSZWQJSPGLSSNU-WKWWPMDXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


